Technical Whitepaper: Physicochemical Profiling and Orthogonal Functionalization of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol
Technical Whitepaper: Physicochemical Profiling and Orthogonal Functionalization of 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
The compound 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (CAS: 2199245-37-7) is a highly versatile, polyfunctional aliphatic building block. Structurally, it merges a strained 1-hydroxycyclobutane ring—a motif increasingly recognized in modern drug discovery for its unique pharmacokinetic properties, such as in AMPK activators 1—with a serinol (2-amino-1,3-propanediol) derivative. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for its orthogonal functionalization.
By understanding the causality behind its reactivity—specifically the interplay between the nucleophilic secondary amine, the primary diols, and the acid-sensitive cyclobutanol—researchers can effectively deploy this scaffold in the synthesis of complex spirocyclic systems, hydrophilic linkers, or targeted therapeutics.
Physicochemical Properties & Molecular Descriptors
To effectively formulate and react this compound, one must first understand its baseline physical properties. The presence of four hydrogen-bond donors and four acceptors renders the molecule highly hydrophilic, necessitating polar protic or aprotic solvents (e.g., Methanol, DMF, or DMSO) for initial dissolution .
Table 1: Core Physicochemical Descriptors
| Property | Value | Scientific Implication |
| Chemical Formula | C₈H₁₇NO₃ | Aliphatic, low molecular weight scaffold. |
| Molecular Weight | 175.23 g/mol | High atom economy for fragment-based drug design. |
| CAS Number | 2199245-37-7 | Commercially available building block 2. |
| SMILES | OC1(CCC1)CNC(CO)CO | Defines the exact connectivity of the three reactive zones. |
| H-Bond Donors/Acceptors | 4 / 4 | Predicts high water solubility and poor passive membrane permeability. |
| Topological Polar Surface Area | ~72.7 Ų | Excellent for maintaining aqueous solubility in lipophilic drug candidates. |
| Predicted pKₐ (Amine) | ~9.2 – 9.5 | The secondary amine is protonated at physiological pH (7.4) 3. |
Structural Dynamics & Chemical Reactivity
The molecule is defined by three distinct, orthogonally addressable reactive zones. Successful manipulation of this scaffold requires exploiting the steric and electronic differences between these zones.
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Zone A: The 1-Hydroxycyclobutyl Motif Cyclobutane rings possess significant torsional and angle strain (approx. 26.4 kcal/mol). The tertiary alcohol at C1 is highly sensitive to strong Brønsted or Lewis acids. Protonation of this hydroxyl group leads to dehydration, generating a carbocation that rapidly undergoes strain-release pathways (e.g., ring expansion or formation of an exocyclic double bond). Therefore, strongly acidic conditions must be strictly avoided unless a skeletal rearrangement is the desired outcome.
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Zone B: The Bridging Secondary Amine Acting as the kinetic and thermodynamic nucleophile of the system, the secondary amine will react preferentially with electrophiles (e.g., acyl chlorides, anhydrides, or alkyl halides) before the hydroxyl groups.
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Zone C: The Propane-1,3-diol (Serinol) Core The two primary alcohols are sterically accessible but less nucleophilic than the amine. Due to their 1,3-relationship, they are perfectly poised for thermodynamically driven acetalization, forming a stable 6-membered 1,3-dioxane ring.
Experimental Workflows: Orthogonal Protection Strategies
To utilize this molecule in complex synthesis, the secondary amine and the primary diols must be selectively protected. The following protocols are designed as self-validating systems , incorporating causality and in-process controls (IPCs) to ensure scientific integrity.
Protocol 1: Chemoselective N-tert-Butoxycarbonylation (N-Boc Protection)
Causality: We utilize Methanol at 0 °C to leverage the superior nucleophilicity of the amine over the alcohols. The low temperature entirely suppresses O-acylation, ensuring strict chemoselectivity.
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Step 1: Suspend 2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol (1.0 eq) in anhydrous Methanol (0.2 M).
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Step 2: Cool the reaction vessel to 0 °C using an ice-water bath.
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Step 3: Add Triethylamine (Et₃N, 1.5 eq) dropwise, followed by the portion-wise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
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Step 4 (Self-Validation IPC): After 2 hours, spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. Validation: The starting material will appear as a dark blue/purple spot (free amine). The reaction is complete when this spot disappears, as the N-Boc protected product will not stain with Ninhydrin.
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Step 5: Concentrate under reduced pressure, dissolve in Ethyl Acetate, and wash with mild brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc intermediate.
Protocol 2: Regioselective Acetalization of the 1,3-Diol
Causality: With the amine protected, we target the 1,3-diol. We use 2,2-dimethoxypropane (DMP) with a catalytic amount of p-Toluenesulfonic acid (p-TsOH). The tertiary cyclobutanol remains unreacted due to profound steric hindrance and the thermodynamic impossibility of forming a stable cyclic acetal at that position.
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Step 1: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous Dichloromethane (0.1 M).
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Step 2: Add 2,2-Dimethoxypropane (5.0 eq) and p-TsOH (0.05 eq). Stir at room temperature. Note: Do not heat, as elevated temperatures combined with acid will trigger the dehydration of the cyclobutanol.
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Step 3 (Self-Validation IPC): Monitor via LC-MS. Validation: Look for a mass shift of +40 Da from the starting N-Boc intermediate. This corresponds to the addition of the isopropylidene group (+42 Da) minus the loss of two protons (-2 Da).
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Step 4: Quench the reaction strictly with saturated aqueous NaHCO₃ before workup. This neutralizes the p-TsOH, preventing acid-catalyzed degradation of the cyclobutanol during solvent evaporation.
Reaction Pathway Visualization
The following diagram maps the orthogonal functionalization workflow and highlights the risk of acid-catalyzed degradation.
Orthogonal functionalization pathways vs. acid-catalyzed degradation.
References
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ChemBK. "Serinol - Physico-chemical Properties and pKa".[Link]
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Office of Scientific and Technical Information (OSTI). "Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]...". [Link]
